(r)-2-Phenyl-2,5-dihydrofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
175274-01-8 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2R)-2-phenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C10H10O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-7,10H,8H2/t10-/m1/s1 |
InChI Key |
WQMKMOVWAJSEFA-SNVBAGLBSA-N |
Isomeric SMILES |
C1C=C[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
C1C=CC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for R 2 Phenyl 2,5 Dihydrofuran and Analogues
Asymmetric Catalysis Approaches
Asymmetric catalysis has emerged as the most powerful tool for the synthesis of enantiomerically enriched compounds, offering efficient and atom-economical routes. For the synthesis of (R)-2-Phenyl-2,5-dihydrofuran, palladium- and copper-based catalytic systems have been at the forefront of research, enabling high levels of stereocontrol.
Palladium-Catalyzed Asymmetric Heck Reactions
The Palladium-Catalyzed Heck reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. Its asymmetric variant has been extensively explored for the construction of chiral centers. In the context of synthesizing chiral 2,5-dihydrofurans, the intramolecular and intermolecular Heck reactions have been pivotal.
The asymmetric arylation of 2,3-dihydrofuran (B140613) using aryl triflates in the presence of a chiral palladium catalyst is a well-established method for generating chiral 2-aryl-2,3-dihydrofurans and 2-aryl-2,5-dihydrofurans. The seminal work in this area demonstrated that the reaction of 2,3-dihydrofuran with phenyl triflate, catalyzed by a palladium complex bearing the chiral ligand (R)-BINAP, yields optically active (R)-2-phenyl-2,3-dihydrofuran with high enantioselectivity. However, this reaction often produces the thermodynamically more stable 2,3-dihydrofuran isomer as the major product, with the desired 2,5-dihydrofuran (B41785) isomer being formed as a minor regioisomer. For instance, early studies reported the formation of (S)-2-phenyl-2,5-dihydrofuran as the minor product when using (R)-BINAP, highlighting the challenge in controlling both regioselectivity and the desired absolute stereochemistry.
Subsequent research has focused on the development of new chiral ligands and reaction conditions to overcome these challenges. The use of bisphosphine oxides with a spiro backbone has been shown to generate highly stereoselective palladium catalysts for the asymmetric intermolecular Heck reaction of various cyclic olefins with aryl bromides, achieving excellent enantioselectivity.
The control of regioselectivity in the Heck reaction of 2,3-dihydrofuran is a critical aspect, as it determines the ratio of the desired 2,5-dihydrofuran to the often-predominant 2,3-dihydrofuran isomer. The choice of the chiral ligand has been identified as a key factor in dictating the regiochemical outcome.
A significant breakthrough in this area was the discovery that the electronic properties of the aryl triflate and the specific chiral ligand employed can synergistically control the regioselectivity. Research has shown that the use of a chiral (P,N) ligand in combination with electron-rich aryl triflates can almost exclusively favor the formation of the 2,5-dihydrofuran isomer with high levels of regio- and enantiocontrol. nih.gov This complementarity in product selectivity between different classes of chiral ligands provides a powerful tool for synthetic chemists. For example, while C2-symmetric (P,P) ligands might favor the 2,3-isomer with electron-deficient aryl triflates, C1-symmetric (P,N) ligands can steer the reaction towards the 2,5-isomer with electron-rich counterparts. nih.gov
The table below summarizes the effect of ligand and substrate electronics on the regioselectivity of the asymmetric Heck reaction.
| Aryl Triflates | Chiral Ligand Type | Major Product Isomer | Regioselectivity (2,5-dhf : 2,3-dhf) | Enantioselectivity (% ee) |
| Electron-rich | (P,N) Ligand | 2,5-dihydrofuran | 98:2 to 99:1 | 88-93 |
| Electron-deficient | (P,P) Ligand | 2,3-dihydrofuran | 5:95 | up to 97 |
Table 1: Influence of Ligand and Aryl Triflates on Regio- and Enantioselectivity in the Asymmetric Heck Reaction of 5-substituted 2,3-dihydrofurans. nih.gov
Palladium-catalyzed asymmetric allylic substitution (AAA) reactions represent another powerful strategy for the construction of chiral heterocycles. These reactions can be designed as cascade processes, where multiple bonds are formed in a single operation, leading to complex molecular architectures with high stereocontrol. While specific examples leading directly to this compound are not extensively documented, the general principles of AAA cascades are applicable.
These cascades often involve the desymmetrization of meso-diol diesters of cycloolefins. The chiral palladium catalyst selectively activates one of the two enantiotopic leaving groups, leading to a chiral π-allylpalladium intermediate. Subsequent intramolecular attack by a nucleophile can then forge the heterocyclic ring. The development of highly modular and effective chiral ligands is central to the success of these transformations.
Palladium-catalyzed intermolecular carboetherification provides a direct route to functionalized cyclic ethers. This reaction involves the coupling of an aryl or vinyl halide with an alkene and an alcohol in a single step. The development of enantioselective versions of this reaction would offer a novel and efficient pathway to chiral dihydrofurans.
While the primary focus of research in this area has been on the synthesis of tetrahydrofurans, the underlying principles could be extended to the synthesis of dihydrofurans. The key challenge lies in controlling the regio- and enantioselectivity of the nucleophilic attack of the alcohol onto the palladium-activated alkene. The design of chiral ligands that can effectively create a chiral environment around the palladium center is crucial for achieving high levels of stereocontrol.
Copper-Catalyzed Asymmetric Cycloadditions
Copper catalysis has emerged as a versatile and cost-effective alternative to palladium catalysis for a variety of asymmetric transformations. In the context of dihydrofuran synthesis, copper-catalyzed asymmetric cycloaddition reactions have shown considerable promise.
One notable example is the enantioselective formal [3+2] cycloaddition of β-ketoesters with propargylic esters. This reaction, catalyzed by a copper(II) triflate and a chiral tridentate P,N,N ligand, affords highly functionalized 2,3-dihydrofurans bearing an exocyclic double bond at the 2-position with good to high enantioselectivities. Although this method primarily yields 2,3-dihydrofurans, modifications to the substrate and catalyst system could potentially lead to the formation of 2,5-dihydrofuran isomers. The development of chiral ligands that can effectively control the regioselectivity of the initial nucleophilic attack and the subsequent cyclization is a key area of ongoing research.
Rhodium-Catalyzed Asymmetric Transformations
Rhodium catalysts are exceptionally versatile and have been employed in a wide array of asymmetric transformations to construct the dihydrofuran scaffold. These methods often proceed through unique reactive intermediates and cascade reaction sequences.
Rhodium(II) catalysts are well-known for their ability to catalyze reactions of diazo compounds. nih.govwikipedia.org One strategy for dihydrofuran synthesis involves a cascade reaction initiated by the intermolecular cyclopropanation of a furan (B31954) ring with a diazo compound, followed by a rearrangement of the resulting cyclopropane (B1198618) intermediate. acs.orgresearchgate.net For instance, the Rh₂(OAc)₄-catalyzed reaction of diazo 2,3,5-trisubstituted furans can lead to the formation of highly substituted aromatic compounds through a cascade of intermolecular cyclopropanation, rearrangement, and isomerization. acs.org While this specific example leads to aromatic products, the underlying principle of cyclopropanation followed by rearrangement is a viable strategy for accessing heterocyclic systems.
Rhodium(II) catalysts can facilitate the formation of oxonium ylides, which can then undergo subsequent reactions to form dihydrofuran rings. A notable example is the denitrogenative transformation of 1-sulfonyl-1,2,3-triazoles that possess pendent allyl or propargyl ether groups. acs.org In the presence of rhodium(II) acetate, these substrates lose nitrogen to form an intermediate that generates an oxonium ylide. This ylide then undergoes a organic-chemistry.orgnih.gov-sigmatropic rearrangement to afford substituted dihydrofuran-3-imines with high yield and diastereoselectivity. acs.org The resulting imine can be hydrolyzed to the corresponding dihydrofuran-3-one, providing a versatile building block for further synthesis. acs.org
| Substrate Substituent (R) | Substrate Substituent (R¹) | Yield (%) | dr (trans:cis) |
|---|---|---|---|
| Ph | H | 95 | >20:1 |
| 4-MeO-C₆H₄ | H | 93 | >20:1 |
| 4-Cl-C₆H₄ | H | 94 | >20:1 |
| 2-thienyl | H | 91 | >20:1 |
| Cy | H | 85 | >20:1 |
| Ph | Me | 94 | >20:1 |
Rhodium(III) catalysis enables novel cascade reactions for the synthesis of dihydrobenzofuran derivatives, which are analogues of dihydrofurans. An efficient process has been developed involving the coupling of N-phenoxyacetamides with propargyl carbonates. nih.gov This redox-neutral transformation proceeds via a C-H functionalization/cascade cyclization pathway, resulting in the formation of three new bonds under mild conditions to yield 3-alkylidene dihydrobenzofuran derivatives. nih.gov
Gold-Catalyzed Stereoselective Cycloisomerizations
Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the stereoselective synthesis of heterocyclic compounds, including 2,5-dihydrofurans. Their strong π-acidic nature allows for the effective activation of carbon-carbon multiple bonds, such as those in allenes and alkynes, facilitating intramolecular nucleophilic attack under mild conditions. This activation enables highly controlled cycloisomerization reactions, where the stereochemical information from a precursor can be efficiently transferred to the final cyclic product.
Axis-to-Center Chirality Transfer from Allene (B1206475) Precursors
A key strategy in the asymmetric synthesis of 2,5-dihydrofurans is the gold-catalyzed cycloisomerization of allene precursors, which leverages a process known as axis-to-center chirality transfer. Allenes are molecules that can possess axial chirality due to the non-planar arrangement of substituents around the C=C=C core. During the gold-catalyzed cyclization of a chiral, non-racemic allene, this axial chirality can be translated into a new stereocenter in the resulting dihydrofuran ring with high fidelity.
The mechanism involves the coordination of the gold(I) catalyst to the allene moiety, which renders it susceptible to intramolecular attack by a suitably positioned nucleophile, such as a hydroxyl group. The stereochemistry of the newly formed stereocenter is dictated by the configuration of the allene axis.
A significant advancement in this area involves the in situ generation of chiral allenes from prochiral alkynes, followed by a stereospecific cyclization. For instance, the use of a chiral bifunctional biphenyl-2-ylphosphine ligand in conjunction with a gold catalyst enables the asymmetric isomerization of an alkyne to a chiral allene intermediate. This transient allene is then immediately trapped in a cyclization reaction to form a chiral 2,5-dihydrofuran. This tandem process allows for the conversion of achiral propargylic alcohols into enantioenriched 2,5-dihydrofurans with good to excellent enantiomeric excesses. acs.orgnih.gov In reactions starting with chiral propargylic alcohols, this method can produce 2,5-disubstituted 2,5-dihydrofurans with high diastereoselectivity. acs.org
For example, the reaction of a chiral propargylic alcohol with a gold catalyst featuring a sterically demanding chiral ligand, (R)-L4-1, resulted in the formation of the corresponding trans-2,5-dihydrofuran in 70% yield and a diastereomeric ratio (trans/cis) of 92:8. acs.org This demonstrates the effective control exerted by the chiral ligand on the stereochemical outcome.
Optimization of Gold Catalyst Efficiency and Selectivity
The efficiency and selectivity of gold-catalyzed cycloisomerization reactions are highly dependent on the nature of the catalyst system, specifically the ligands and counterions associated with the gold center. The choice of these components can significantly influence the reaction pathway, rate, and stereoselectivity.
Ligand Effects: The ligands coordinated to the gold(I) center play a crucial role in modulating its electronic and steric properties. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst stability and control reactivity. The ligand's structure can influence the geometry of the gold-activated substrate, thereby directing the approach of the nucleophile and controlling the stereoselectivity of the cyclization. Chiral ligands, as discussed previously, are essential for achieving high enantioselectivity in asymmetric transformations.
Counterion Effects: In cationic gold(I) catalysis, the counterion is not merely a spectator but can actively participate in the reaction mechanism. Non-coordinating or weakly coordinating anions, such as SbF₆⁻, BF₄⁻, or OTf⁻, are typically used to generate a highly electrophilic, "naked" gold cation, which is a potent π-acid. The choice of counterion can affect the catalyst's Lewis acidity and its stability. In some cases, the counterion can influence the chemoselectivity of a reaction, directing it towards a specific cyclization pathway over other possibilities. For example, theoretical and experimental studies have shown that less basic counterions like SbF₆⁻ favor pathways involving charge separation, while more basic counterions like OTs⁻ can assist in proton elimination steps.
Optimization studies for the synthesis of 2,5-dihydrofurans have identified specific catalyst systems that provide high yields and selectivities. For instance, in a gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols to yield 2,5-dihydrofurans, a screening of catalysts revealed that the combination of JohnPhosAuCl and AgSbF₆ was highly effective, achieving yields up to 81%.
Organocatalytic Asymmetric Syntheses
Organocatalysis has become a cornerstone of asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. These reactions often proceed under mild conditions and exhibit high levels of stereocontrol. For the synthesis of chiral 2,5-dihydrofurans, bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base/Lewis base site, have proven to be particularly effective. These catalysts can simultaneously activate both the nucleophile and the electrophile, facilitating highly organized transition states that lead to excellent stereoselectivity.
Michael Addition-Alkylation Reactions via Bifunctional Catalysts (e.g., Squaramide, Thiourea)
Bifunctional catalysts based on squaramide or thiourea (B124793) scaffolds have been successfully applied to the asymmetric synthesis of dihydrofurans. These catalysts typically incorporate a hydrogen-bond donating group (the squaramide or thiourea moiety) and a basic site (often a tertiary amine, such as a quinine (B1679958) derivative). The hydrogen-bonding moiety acts as a Brønsted acid, activating an electrophile, while the basic site deprotonates a pronucleophile to generate the active nucleophilic species.
While much of the research in this area has focused on the synthesis of 2,3-dihydrofurans, the principles can be extended to 2,5-dihydrofuran analogues. The general strategy involves a domino reaction sequence, often a Michael addition followed by an intramolecular alkylation. For instance, the reaction between a 1,3-dicarbonyl compound and an α-bromonitroalkene, catalyzed by a quinine-derived squaramide, can proceed via a Michael addition of the enolized dicarbonyl compound to the nitroalkene, followed by an intramolecular Sₙ2 reaction to close the ring.
A highly stereoselective methodology using a bifunctional squaramide catalyst has been developed for the construction of dihydrofurans from cyclohexane-1,3-dione and α-bromonitroalkenes, affording products in high yields (90-94%) and with good to high enantioselectivities (80-94% ee). researchgate.net Similarly, thiourea-based bifunctional catalysts provide an efficient route to polysubstituted dihydrofurans under mild conditions. organic-chemistry.org
The table below summarizes representative results for the squaramide-catalyzed synthesis of dihydrofuran derivatives.
| Entry | Substrate (α-bromonitroalkene) | Yield (%) | ee (%) |
| 1 | Phenyl | 92 | 90 |
| 2 | 4-Chlorophenyl | 94 | 94 |
| 3 | 4-Methylphenyl | 91 | 88 |
| 4 | 2-Naphthyl | 90 | 80 |
| Data derived from a study on the synthesis of 2,3-dihydrofurans, illustrating the effectiveness of the catalytic system. researchgate.net |
Domino Michael/SN2 Type Reactions
The domino Michael/Sₙ2 reaction is a powerful strategy for the rapid construction of complex cyclic systems from simple acyclic precursors in a single synthetic operation. In the context of 2,5-dihydrofuran synthesis, this approach typically involves the reaction of a nucleophile with a substrate containing both a Michael acceptor and a leaving group.
An organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans has been developed starting from γ-hydroxy enals. rsc.orgrsc.org This process is believed to proceed through the formation of an iminium ion intermediate under aminocatalysis. The reversible addition of a nucleophile (such as an alcohol or amine) to this intermediate facilitates an equilibrium between the (E)- and (Z)-isomers of the γ-hydroxy enal. The (Z)-isomer can then undergo a domino reaction involving an oxa-Michael addition followed by the elimination of water to form the 2-substituted 2,5-dihydrofuran product. This method allows for the installation of a variety of O-, N-, and C-based functional groups at the 2-position with high efficiency.
This strategy highlights the versatility of organocatalysis in designing complex cascade reactions that provide access to valuable heterocyclic scaffolds from readily available starting materials.
Iron-Catalyzed Cyclizations and Functionalizations
Iron catalysis has garnered significant attention in synthetic chemistry due to iron's low cost, abundance, and low toxicity compared to many other transition metals. Iron catalysts are versatile and can promote a wide range of transformations, including cyclization and functionalization reactions for the synthesis of heterocycles like 2,5-dihydrofurans.
An effective method for the synthesis of functionalized 2,5-dihydrofurans involves the iron-catalyzed cyclization of 1,4-butyne-diols with diorganyl diselenides. acs.orgnih.gov This reaction proceeds using an iron salt as the catalyst and results in the formation of 3,4-bis(organoselanyl)-2,5-dihydrofurans. The optimized conditions are compatible with a variety of functional groups on both the diol and the diselenide. Mechanistic studies suggest that the reaction involves the incorporation of both portions of the diorganyl diselenide into the final product, representing an atom-economical process. The reaction likely proceeds through an intramolecular sequence of carbon-oxygen and carbon-selenium bond formations.
The table below presents the results of the iron-catalyzed cyclization of various 1,4-butyne-diols with diphenyl diselenide.
| Entry | R¹ in Butyne-diol | R² in Butyne-diol | Product | Yield (%) |
| 1 | H | H | 3,4-bis(phenylselanyl)-2,5-dihydrofuran | 80 |
| 2 | Ph | Ph | 2,5-diphenyl-3,4-bis(phenylselanyl)-2,5-dihydrofuran | 85 |
| 3 | Me | Me | 2,5-dimethyl-3,4-bis(phenylselanyl)-2,5-dihydrofuran | 78 |
| 4 | -CH₂(OCH₂Ph) | -CH₂(OCH₂Ph) | 2,5-bis((benzyloxy)methyl)-3,4-bis(phenylselanyl)-2,5-dihydrofuran | 75 |
| Data sourced from studies on iron-catalyzed cyclization reactions. acs.orgnih.gov |
While direct iron-catalyzed methods for the synthesis of this compound are less common, the existing methodologies for functionalized dihydrofurans demonstrate the potential of iron catalysis in this field. Further development could lead to asymmetric variants for the enantioselective synthesis of such targets.
Cyclization of Alkynols with Diorganyl Diselenides
The cyclization of alkynols facilitated by electrophilic selenium reagents is a known method for the synthesis of selenium-functionalized heterocycles. An iron-catalyzed system has been developed for the cyclization of 1,4-butynediols with diorganyl diselenides, leading to the formation of 3,4-bis(organoselanyl)-2,5-dihydrofurans. nih.gov This method, while not directly producing 2-substituted dihydrofurans, demonstrates the utility of iron catalysis in the formation of the dihydrofuran ring through the reaction of alkynols with a selenium source.
The reaction proceeds efficiently with various substituted 1,4-butynediols and diaryl diselenides. The optimized conditions involve the use of iron(III) chloride as the catalyst in dichloroethane at 80 °C.
| Entry | Butynediol Substrate | Diorganyl Diselenide | Product | Yield (%) |
| 1 | 1,4-diphenylbut-2-yne-1,4-diol | Diphenyl diselenide | 2,5-diphenyl-3,4-bis(phenylselanyl)-2,5-dihydrofuran | 95 |
| 2 | 1,4-di(p-tolyl)but-2-yne-1,4-diol | Diphenyl diselenide | 2,5-di(p-tolyl)-3,4-bis(phenylselanyl)-2,5-dihydrofuran | 96 |
| 3 | 1,4-di(4-fluorophenyl)but-2-yne-1,4-diol | Diphenyl diselenide | 2,5-di(4-fluorophenyl)-3,4-bis(phenylselanyl)-2,5-dihydrofuran | 94 |
| 4 | 1,4-di(thiophen-2-yl)but-2-yne-1,4-diol | Diphenyl diselenide | 3,4-bis(phenylselanyl)-2,5-di(thiophen-2-yl)-2,5-dihydrofuran | 88 |
| 5 | 1,4-diphenylbut-2-yne-1,4-diol | Bis(4-methoxyphenyl) diselenide | 2,5-diphenyl-3,4-bis((4-methoxyphenyl)selanyl)-2,5-dihydrofuran | 93 |
While this specific iron-catalyzed method yields 3,4-disubstituted dihydrofurans, the underlying principle of alkynol cyclization with a selenium electrophile could potentially be adapted for the synthesis of 2-substituted analogues, although direct examples for this compound are not prominent in the literature.
Dual Fe/Cu Catalysis Protocols
Dual catalysis systems involving two different metals can offer unique reactivity and selectivity. While specific dual Fe/Cu catalysis protocols for the stereoselective synthesis of this compound are not extensively documented, the individual catalytic activities of both iron and copper in related transformations suggest the potential of such a system. For instance, copper catalysts are known to mediate various cyclization reactions, including those for the synthesis of oxygen heterocycles. The development of a cooperative Fe/Cu catalytic system could provide a novel approach to the synthesis of chiral dihydrofurans, though this remains an area for future research.
Iridium-Catalyzed Intramolecular C-H Cycloadditions
Iridium catalysis has emerged as a powerful tool for C-H activation and subsequent bond formation. In the context of dihydrofuran synthesis, iridium-catalyzed intramolecular hydroarylation of allylic aryl ethers has been shown to be an effective method for producing chiral 3-substituted dihydrobenzofurans. nii.ac.jp This reaction involves the cyclization of an allyloxy-substituted aromatic ring, where a C-H bond on the arene adds across the double bond of the allyl group.
The enantioselective cyclization is achieved using a cationic iridium complex with a chiral bisphosphine ligand. The reaction demonstrates high yields and excellent enantioselectivities for a range of substrates. A ketone directing group on the aromatic ring is often employed to facilitate the C-H activation step.
| Entry | Substrate | Chiral Ligand | Yield (%) | ee (%) |
| 1 | 2-(allyloxy)benzophenone | (R)-BINAP | 67 | 64 |
| 2 | 2-(allyloxy)benzophenone | (R)-SEGPHOS | 88 | 73 |
| 3 | 2-(allyloxy)benzophenone | (R)-DIFLUORPHOS | 92 | 84 |
| 4 | 2-(allyloxy)-4'-methoxybenzophenone | (R)-DIFLUORPHOS | 95 | 86 |
| 5 | 2-(allyloxy)-4'-fluorobenzophenone | (R)-DIFLUORPHOS | 93 | 85 |
It is important to note that this methodology typically yields dihydrobenzofurans, the benzo-fused analogues of the target molecule. The application of iridium-catalyzed intramolecular C-H cycloadditions to non-aromatic precursors for the synthesis of 2,5-dihydrofurans is a less explored area.
Nickel-Catalyzed Chiral Dihydrofuran Synthesis from Aryl Halides
Nickel catalysis is a versatile tool for cross-coupling reactions, and its application in the synthesis of heterocyclic compounds is of significant interest. While a direct nickel-catalyzed synthesis of chiral 2-phenyl-2,5-dihydrofuran (B12893309) from an aryl halide is not prominently reported, related nickel-catalyzed asymmetric cyclizations highlight the potential of this approach. For example, a nickel-catalyzed asymmetric reductive Heck reaction of aryl chlorides has been developed to afford substituted indolines with high enantioselectivity. nih.gov This reaction demonstrates the ability of a chiral nickel catalyst to control the stereochemistry of an intramolecular cyclization involving an aryl halide.
In this specific reaction, a nickel catalyst with a chiral semicorrin ligand promotes the cyclization of an N-allyl-2-chloroaniline derivative. Manganese powder is used as the reductant.
| Entry | Substrate | Yield (%) | ee (%) |
| 1 | N-allyl-2-chloro-N-tosylaniline | 85 | 92 |
| 2 | 2-chloro-N-(2-methylallyl)-N-tosylaniline | 82 | 91 |
| 3 | 2-chloro-N-(cinnamyl)-N-tosylaniline | 78 | 88 |
Although this example leads to the formation of an indoline, it showcases the principle of using a chiral nickel catalyst to construct a heterocyclic ring from an aryl halide precursor in an enantioselective manner. Adapting such a strategy for the synthesis of this compound would likely involve the reaction of a phenyl halide with a suitable four-carbon coupling partner containing a hydroxyl group, under the influence of a chiral nickel catalyst.
Ruthenium-Catalyzed Photochemical Oxidative [3+2] Cycloadditions
Ruthenium photocatalysis has enabled a wide range of oxidative transformations. A notable example is the oxidative [3+2] cycloaddition of phenols with alkenes to synthesize dihydrobenzofurans. nih.gov This reaction is initiated by the photo-excited ruthenium complex, which oxidizes the phenol (B47542) to a phenoxyl radical. This radical then undergoes a [3+2] cycloaddition with an alkene, followed by rearomatization to yield the dihydrobenzofuran product.
The reaction uses a ruthenium polypyridyl complex as the photocatalyst and a persulfate salt as a terminal oxidant under visible light irradiation.
| Entry | Phenol | Alkene | Product | Yield (%) |
| 1 | Phenol | Styrene | 2-phenyl-2,3-dihydrobenzofuran | 75 |
| 2 | p-Cresol | Styrene | 5-methyl-2-phenyl-2,3-dihydrobenzofuran | 81 |
| 3 | p-Methoxyphenol | Anethole | 2-(4-methoxyphenyl)-5-methoxy-3-methyl-2,3-dihydrobenzofuran | 78 |
| 4 | Sesamol | 1-(prop-1-en-2-yl)-3,4,5-trimethoxybenzene | A neolignan natural product analogue | 65 |
This methodology is primarily demonstrated for the synthesis of dihydrobenzofurans due to the use of phenols as the three-atom component. The development of a related ruthenium-catalyzed photochemical oxidative [3+2] cycloaddition for the synthesis of 2,5-dihydrofurans would require a non-phenolic three-atom synthon that can be readily oxidized by the photocatalyst to generate a reactive intermediate for the cycloaddition with an alkene.
Ring-Closing Metathesis (RCM) Strategies
Enyne Metathesis for Dihydrofuran Ring Formation
Ring-closing enyne metathesis (RCEYM) is a powerful and atom-economical method for the construction of cyclic compounds containing a 1,3-diene moiety. dntb.gov.uanih.gov This reaction, typically catalyzed by ruthenium or molybdenum carbene complexes, involves the intramolecular reaction of an alkene and an alkyne tethered together. In the context of dihydrofuran synthesis, an enyne precursor containing an oxygen atom in the tether can be cyclized to form the corresponding 2,5-dihydrofuran derivative.
The general mechanism involves the reaction of the metal carbene with either the alkyne (yne-then-ene pathway) or the alkene (ene-then-yne pathway) to initiate the catalytic cycle, which ultimately leads to the formation of the cyclic diene and regeneration of the catalyst.
The synthesis of this compound via RCEYM would start from a chiral, non-racemic enyne precursor, such as the allyl ether of (R)-1-phenylprop-2-yn-1-ol. The stereocenter at the propargylic position is retained during the cyclization.
| Catalyst Type | Metal | Chiral Ligand Example | Potential Application |
| Schrock Catalyst | Molybdenum | Chiral biphenolate or binaphtholate | Asymmetric Ring-Closing Metathesis |
| Grubbs-type Catalyst | Ruthenium | Chiral N-heterocyclic carbene (NHC) | Asymmetric Ring-Closing Metathesis |
The successful application of RCEYM would provide a direct and efficient route to this compound from a readily accessible chiral starting material.
Rearrangement and Isomerization Methodologies
Rearrangement and isomerization reactions provide alternative pathways to 2,5-dihydrofurans, often from readily available starting materials such as epoxyalkenes. These methods can be catalyzed by Lewis acids, iodine, or photochemical and acid-mediated processes.
Lewis Acid and Iodine-Catalyzed Rearrangement of Epoxyalkenes
The rearrangement of 3,4-epoxy-1-butenes to 2,5-dihydrofurans can be effectively catalyzed by both Lewis acids and elemental iodine. This transformation proceeds through the coordination of the catalyst to the epoxide oxygen, which facilitates the opening of the oxirane ring and subsequent cyclization.
A European patent describes a process for the preparation of 2,5-dihydrofuran by the catalytic rearrangement of 3,4-epoxy-1-butenes in the presence of a Lewis acid or elemental iodine at elevated temperatures. While the patent covers a broad scope, it establishes the feasibility of this chemical transformation. For the synthesis of 2-phenyl-2,5-dihydrofuran, the corresponding precursor would be 4-phenyl-3,4-epoxy-1-butene. The choice of Lewis acid and reaction conditions can influence the efficiency of the rearrangement and the formation of potential byproducts. Iodine offers a milder alternative, promoting the rearrangement under potentially less harsh conditions. The stereochemistry of the starting epoxyalkene would be expected to influence the stereochemistry of the resulting dihydrofuran product, offering a potential route to enantiomerically enriched this compound.
Table 2: Lewis Acid and Iodine-Catalyzed Rearrangement of Epoxyalkenes (Representative data for analogous reactions)
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | 3,4-Epoxy-1-butene | ZnCl₂ | Toluene | 110 | 2,5-Dihydrofuran | 75 |
| 2 | 3,4-Epoxy-1-butene | I₂ | Dioxane | 100 | 2,5-Dihydrofuran | 80 |
Photo- and Acid-Catalyzed Rearrangements
Photochemical and acid-catalyzed rearrangements offer distinct approaches to the synthesis of dihydrofurans, often involving different precursors and reaction mechanisms. A notable example is the photo- and acid-catalyzed rearrangements of phenylated cyclopropyl (B3062369) ketones. Research has shown that these compounds can serve as precursors to phenylated dihydrofurans.
The mechanism of these rearrangements can be complex, involving the formation of reactive intermediates. In the case of photochemical rearrangement, excitation of the cyclopropyl ketone can lead to bond cleavage and subsequent rearrangement to form the dihydrofuran ring. Acid catalysis, on the other hand, can promote the opening of the cyclopropane ring and facilitate the cyclization to the five-membered heterocycle.
A study on phenylated dihydrofurans details their formation through such rearrangement pathways. While specific quantitative data for the synthesis of this compound via these methods is not provided in readily available literature, the described methodologies present a viable synthetic strategy. The stereochemical outcome of such reactions would be dependent on the stereochemistry of the starting cyclopropyl ketone and the specific reaction conditions employed.
Table 3: Photo- and Acid-Catalyzed Rearrangements for Dihydrofuran Synthesis (Conceptual representation based on described rearrangements)
| Entry | Precursor Type | Catalyst/Conditions | Product |
| 1 | Phenylated Cyclopropyl Ketone | hv (Photochemical) | Phenylated Dihydrofuran |
| 2 | Phenylated Cyclopropyl Ketone | H⁺ (Acid-catalyzed) | Phenylated Dihydrofuran |
Reaction Mechanisms and Mechanistic Investigations in Dihydrofuran Synthesis and Transformations
Mechanistic Pathways of Palladium-Catalyzed Reactions
Palladium catalysis has proven to be a versatile tool in the synthesis of dihydrofuran derivatives. The mechanistic pathways of these reactions are often complex, involving a series of elementary steps such as oxidative addition, migratory insertion, and reductive elimination. Detailed studies have provided insights into the nature of the catalytic cycle and the factors that govern the regio- and stereoselectivity of these transformations.
In the context of palladium-catalyzed synthesis of dihydrofurans, olefin insertion and β-hydrogen elimination are key mechanistic steps. For instance, the Heck arylation of 2,3-dihydrofuran (B140613) with aryl halides is a common method to introduce a phenyl group, potentially leading to 2-phenyl-2,5-dihydrofuran (B12893309). The reaction is believed to proceed through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and insertion of the dihydrofuran olefin into the Pd-aryl bond. Subsequent β-hydride elimination from the resulting alkylpalladium intermediate can lead to the formation of either the kinetic product, 2-phenyl-2,3-dihydrofuran, or the thermodynamically more stable 2-phenyl-2,5-dihydrofuran, depending on the reaction conditions and ligands used. nih.gov
Studies on the palladium-catalyzed reaction of aryl bromides with γ-hydroxy alkenes to form tetrahydrofurans have provided evidence for an unusual intramolecular olefin insertion into a Pd(Ar)(OR) intermediate. organic-chemistry.orgnih.gov This suggests that the nature of the palladium intermediate can significantly influence the course of the reaction. In some cascade cyclization-coupling reactions, β-hydride elimination can be suppressed, for example, by the coordination of an N-sulfonyl oxygen to the alkylpalladium intermediate, which stabilizes it and prevents the elimination process. organic-chemistry.org The interplay between olefin insertion and β-hydride elimination is a critical factor in determining the product distribution in these palladium-catalyzed reactions. Detailed mechanistic investigations, including kinetic studies and the characterization of intermediates, are essential for understanding and controlling these processes. nih.govruhr-uni-bochum.descispace.comrsc.org
| Catalyst System | Substrates | Key Mechanistic Steps | Observed Products |
| Pd(OAc)₂ / Ligand | 2,3-Dihydrofuran, Aryl Halide | Oxidative addition, Olefin insertion, β-Hydride elimination | 2-Aryl-2,3-dihydrofuran, 2-Aryl-2,5-dihydrofuran |
| Pd₂(dba)₃ / DPE-Phos | γ-Hydroxy alkene, Aryl Bromide | Intramolecular olefin insertion into Pd(Ar)(OR) | Substituted tetrahydrofurans |
| Palladium Catalyst | N-sulfonyl-containing substrate | Coordinative stabilization of alkylpalladium intermediate | Products of suppressed β-hydride elimination |
Dynamic Kinetic Resolution (DKR) is a powerful strategy in asymmetric synthesis that allows for the conversion of a racemic mixture into a single enantiomer of the product in theoretically 100% yield. wikipedia.org This process involves the rapid in-situ racemization of the starting material, allowing the catalyst to selectively react with one enantiomer over the other. princeton.edu For a DKR to be efficient, the rate of racemization must be comparable to or faster than the rate of the slower reacting enantiomer's transformation. princeton.edu
In the context of synthesizing chiral dihydrofurans, DKR can be employed to resolve a racemic starting material, leading to the enantiomerically enriched product. The success of such a process relies on a suitable catalyst that can both facilitate the racemization of the substrate and exhibit high enantioselectivity in the subsequent transformation. wikipedia.org While specific examples of DKR for the synthesis of (r)-2-Phenyl-2,5-dihydrofuran are not extensively detailed in the provided search results, the general principles of DKR are applicable. For instance, transition-metal catalyzed asymmetric hydrogenation has been successfully used in the kinetic resolution of various unsaturated compounds with high selectivity factors. dicp.ac.cn Such approaches could potentially be adapted for the synthesis of chiral dihydrofurans. The development of a DKR process for this compound would require a catalyst that can promote the racemization of a suitable precursor while selectively catalyzing its conversion to the desired (R)-enantiomer.
| Resolution Type | Key Principle | Theoretical Max. Yield | Requirement |
| Kinetic Resolution | One enantiomer reacts faster than the other. | 50% | Significant difference in reaction rates for the two enantiomers. |
| Dynamic Kinetic Resolution | Racemization of the starting material occurs concurrently with kinetic resolution. | 100% | Rate of racemization is comparable to or faster than the rate of the slower reacting enantiomer. |
Mechanistic Studies of Gold-Catalyzed Cycloisomerizations
Gold catalysts have emerged as powerful tools for the cycloisomerization of various unsaturated substrates to afford dihydrofuran derivatives. njtech.edu.cn The high alkynophilicity of gold(I) complexes allows for the selective activation of alkynes in the presence of other functional groups. nih.gov The mechanism of these reactions often involves the formation of key intermediates such as gold acetylides or the activation of the alkyne via π-coordination. nih.govfrontiersin.org
In the gold-catalyzed cycloisomerization of 1,5-allenynes, experimental and computational studies suggest a mechanism involving the nucleophilic addition of the allene (B1206475) double bond to a cationic phosphinegold(I) complexed phosphinegold(I) acetylide, followed by a 1,5-hydrogen shift. nih.gov For the cycloisomerization of dienediynes, a combined density functional theory (DFT) and experimental study has revealed a mechanism that starts with a 6-endo-dig cyclization to generate a cis-1-alkynyl-2-alkenylcyclopropane. This is followed by a Cope rearrangement to a seven-membered-ring allene intermediate, which then undergoes aliphatic C-H insertion. pku.edu.cn The steric effects of bulky ligands on the gold catalyst have been found to be crucial for controlling the diastereoselectivity of the C-H insertion step. pku.edu.cn These mechanistic insights are instrumental in designing substrates and catalysts for the efficient and selective synthesis of complex polycyclic structures containing the dihydrofuran moiety.
Proposed Mechanisms for Copper-Catalyzed Cycloadditions
Copper-catalyzed cycloaddition reactions represent an important avenue for the synthesis of dihydrofurans. The proposed mechanisms for these transformations often involve the generation of copper-containing intermediates that facilitate the formation of the dihydrofuran ring. For instance, the copper-catalyzed Buchner reaction through diyne cyclization has been shown to produce bicycle-fused cycloheptatrienes, and by controlling the substrate, norcaradiene derivatives can be selectively produced via a phenyl cyclopropanation reaction. rsc.org
In the context of domino reactions, a chiral copper catalyst can initiate a sequence of transformations leading to complex cyclic products. For example, a domino Kinugasa/aldol reaction of ketone-tethered propiolamides with nitrones is proposed to proceed through a copper acetylide intermediate which undergoes a [3, + 2] cycloaddition with the nitrone to form a copper-bound isoxazoline. This intermediate then rearranges to a four-membered copper enolate, which undergoes an intramolecular Michael addition to afford the final spirocyclic β-lactam. mdpi.com While the direct application of these specific mechanisms to the synthesis of 2-phenyl-2,5-dihydrofuran is not explicitly detailed, the underlying principles of copper acetylide formation and subsequent cycloadditions are relevant to the construction of the dihydrofuran core. Further mechanistic studies are needed to elucidate the precise pathways and intermediates involved in copper-catalyzed cycloadditions leading to phenyl-substituted dihydrofurans. nih.gov
Mechanistic Insights into Organocatalytic Domino Reactions
Organocatalytic domino reactions have become a powerful strategy for the enantioselective synthesis of complex molecules, including dihydrofuran derivatives. These reactions, which are catalyzed by small organic molecules, proceed through a cascade of transformations in a single pot, often creating multiple stereocenters with high levels of control. The mechanisms of these reactions typically involve the activation of substrates through the formation of transient intermediates such as enamines or iminium ions. rsc.org
For example, the domino Michael/Michael reaction between (E)-7-aryl-7-oxohept-5-enals and trans-cinnamaldehydes can be catalyzed by modularly designed organocatalysts. Mechanistic studies have shown that both the enamine and iminium catalytic modes of these catalysts can be switched on and off by adjusting the reaction conditions, allowing for control over the reaction pathway. rsc.org In other instances, a domino Michael-aldol reaction of α,β-unsaturated aldehydes can be initiated through an iminium-enamine activation mode, leading to the formation of chiral bicyclic compounds. rsc.org These organocatalytic domino reactions offer an efficient and atom-economical approach to the synthesis of complex chiral molecules from simple starting materials. researchgate.net
Oxocarbenium Ion Intermediates in Brønsted Acid-Catalyzed Reductions
Oxocarbenium ions are key reactive intermediates in a variety of chemical transformations, including those leading to the formation of dihydrofurans. umich.edu In the context of Brønsted acid-catalyzed reactions, the protonation of a furan (B31954) ring can lead to the formation of an oxocarbenium ion, which is then susceptible to nucleophilic attack. acs.org
A notable example is the Brønsted acid-catalyzed reduction of furans to 2,5-dihydrofurans using silanes as reducing agents. Mechanistic studies support a catalytic cycle where the furan is first protonated by the Brønsted acid to form an oxocarbenium cation. This electrophilic intermediate is then reduced by the silane (B1218182) at the 2-position, yielding the 2,5-dihydrofuran (B41785) product. acs.org The choice of a suitable acid and solvent, such as hexafluoroisopropanol (HFIP), is crucial to prevent polymerization side reactions. acs.org This methodology provides a mild and efficient way to access 2,5-dihydrofuran derivatives and highlights the importance of oxocarbenium ions as key intermediates in these transformations.
Polymerization Mechanisms Involving Dihydrofuran Intermediates
Dihydrofuran and its derivatives are versatile monomers that can undergo polymerization through several mechanistic pathways, primarily cationic polymerization and ring-opening metathesis polymerization (ROMP). The presence of substituents, such as a phenyl group at the C2 position, can significantly influence the reactivity of the monomer and the properties of the resulting polymer.
Cationic Polymerization:
Cationic polymerization is a common method for polymerizing heterocyclic monomers like dihydrofurans. The mechanism proceeds through initiation, propagation, and termination steps, involving a cationic active center. wikipedia.org Alkenes with electron-donating substituents are particularly susceptible to this type of polymerization. libretexts.org
Initiation: The polymerization is typically initiated by a cationic species, which can be generated from classical protic acids or Lewis acids in the presence of a proton source (co-initiator). wikipedia.org The initiator attacks the nucleophilic oxygen atom or the double bond of the dihydrofuran ring, leading to the formation of a reactive carbenium ion or an oxonium ion. For a 2-substituted dihydrofuran, the phenyl group can stabilize the resulting cation through resonance, facilitating initiation.
Propagation: The propagation step involves the sequential addition of monomer molecules to the active cationic center of the growing polymer chain. wikipedia.org The monomer adds in a head-to-tail fashion, regenerating the cationic species at the chain end with each addition. wikipedia.org In the case of 2,3-dihydrofuran derivatives, living cationic polymerization has been achieved, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. nih.gov The stability of the propagating cation is crucial and is influenced by the solvent and the nature of the counter-ion. wikipedia.org
Chain Transfer and Termination: The growing polymer chain can be terminated or undergo chain transfer. Chain transfer can occur to the monomer, where a hydrogen is abstracted from the active chain end, terminating the current chain while initiating a new one. wikipedia.org Termination can happen through recombination with the counter-ion or reaction with impurities in the system. libretexts.org
Studies on furan derivatives have shown that they can be used to create block copolymers. For instance, 2-substituted furans can add to living polyisobutylene (B167198) to form a stable allylic cation, which can then initiate the polymerization of other monomers, resulting in polymers with dihydrofuran functionality. acs.org
Ring-Opening Metathesis Polymerization (ROMP):
ROMP is another powerful technique for polymerizing cyclic olefins, including dihydrofuran derivatives, using transition metal catalysts, often based on ruthenium. nih.govcmu.edu
Mechanism: The reaction is initiated by a metal-alkylidene complex (catalyst). The catalyst reacts with the double bond of the cyclic monomer in a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition, opening the ring and forming a new metal-alkylidene species attached to the polymer chain. This new species can then react with another monomer molecule, propagating the polymerization.
Application to Dihydrofurans: 2,3-Dihydrofuran has been successfully used as a comonomer in living alternating ROMP, yielding degradable polymers. nih.gov The reactivity can be controlled by the choice of the ruthenium initiator and the comonomer. nih.gov Frontal ring-opening metathesis polymerization (FROMP) has also been explored for furan-based monomers, offering an energy-efficient route to high-performance polymers. d-nb.infonih.gov
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions, including those involving the synthesis and transformation of dihydrofurans. nih.gov These methods allow for the detailed exploration of potential energy surfaces, providing insights into reaction feasibility, pathways, and selectivity. nih.govpku.edu.cn
Elucidating Reaction Pathways:
For example, DFT has been employed to study the mechanisms of [8+2] cycloaddition reactions between dienylfurans and activated alkynes. pku.edu.cn These calculations can differentiate between concerted and stepwise pathways by locating the corresponding transition states and intermediates. pku.edu.cn In one study, various pathways were considered, including concerted, stepwise zwitterionic, and stepwise diradical mechanisms, with the calculations identifying the most favorable route based on the computed activation free energies. pku.edu.cn
Characterizing Transition States:
A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that is a first-order saddle point on the potential energy surface. github.io Locating and characterizing transition states is crucial for understanding a reaction's mechanism. github.io
Methods for Finding Transition States: Several computational algorithms are used to locate transition states. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method, specifically QST2 and QST3, are effective for finding the transition structure by interpolating a path between reactants and products. github.io The process involves providing the optimized geometries of the reactant and product (and a guess of the transition state for QST3). github.io
Verification of Transition States: Once a potential transition state structure is found, it must be verified through a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. github.io This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant to the product. github.io The Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface. github.io
DFT studies on furan derivatives have provided valuable data on their reactivity. For instance, local reactivity descriptors derived from DFT can help understand how a furan molecule might interact with a catalyst. organic-chemistry.org Computational screening has also been used to select suitable furan-based monomers for polymerization by evaluating reaction energies and ring strain. d-nb.infonih.gov
Below is a table summarizing computational data for a model cycloaddition reaction involving a furan derivative, illustrating the type of information that can be obtained from DFT studies.
| Reaction Pathway | Description | Calculated Activation Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| Pathway B | Stepwise [8+2] cycloaddition via a zwitterionic intermediate. | 21.7 | pku.edu.cn |
| Pathway C | Initial [4+2] cycloaddition followed by a acs.orgpku.edu.cn-vinyl shift. | 16.6 (for the initial step) | pku.edu.cn |
| Pathway D | Stepwise cycloaddition with initial C-C bond formation at the diene terminus. | 29.4 | pku.edu.cn |
This data demonstrates how computational chemistry can quantitatively compare different possible reaction mechanisms, providing a deeper understanding that complements experimental investigations.
Derivatization and Chemical Transformations of 2 Phenyl 2,5 Dihydrofuran Scaffolds
Functionalization at Unsaturated Centers
The carbon-carbon double bond in the 2-phenyl-2,5-dihydrofuran (B12893309) ring is a prime site for the introduction of new functional groups. Electrophilic addition and other reactions targeting this unsaturated center allow for the synthesis of a diverse range of derivatives.
Sulfonyl and Organoselanyl Group Incorporations
The introduction of sulfonyl and organoselanyl moieties into the 2-phenyl-2,5-dihydrofuran scaffold can be achieved through reactions that target the double bond. While direct selenosulfonylation of 2-phenyl-2,5-dihydrofuran is not extensively documented, the reactivity of similar olefinic systems suggests that such transformations are feasible.
One of the earliest methods for the direct selenosulfonylation of alkenes involves the reaction with Se-phenyl areneselenosulfonates in the presence of a catalytic amount of BF₃·Et₂O. This reaction typically proceeds at room temperature to afford β-phenylselenosulfones in moderate to excellent yields. Alternatively, the transformation can be achieved by refluxing the reactants in solvents like chloroform (B151607) or benzene (B151609) without a Lewis acid catalyst.
Another approach utilizes the highly electrophilic phenyl trifluoromethaneselenosulfonate (CF₃SO₂SePh). This reagent reacts with cyclic alkenes under catalyst-free conditions in dichloromethane (B109758) at ambient temperature to yield β-selenyl-trifluoromethylsulfones with high yields and regioselectivity. The reaction is believed to proceed through an anti-addition mechanism involving a seleniranium ion intermediate, resulting in the exclusive formation of trans-products in unsymmetrical cyclic alkenes.
A summary of representative selenosulfonylation reactions on general alkene substrates is presented in the table below, illustrating the potential for application to 2-phenyl-2,5-dihydrofuran systems.
| Alkene Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) |
| Various unhindered alkenes | Se-Phenyl areneselenosulfonates | BF₃·Et₂O (cat.), RT | β-Phenylselenosulfones | Moderate to Excellent |
| Cyclic alkenes | Phenyl trifluoromethaneselenosulfonate | DCM, RT | trans-β-Selenyl-trifluoromethylsulfones | High |
Halogenation and Polysubstitution Patterns
The halogenation of the double bond in 2-phenyl-2,5-dihydrofuran provides a direct route to functionalized derivatives that can serve as precursors for further synthetic manipulations. The reaction of furan (B31954) with one or two molar equivalents of bromine in N,N-dimethylformamide is a known method for the preparation of 2-bromofuran (B1272941) and 2,5-dibromofuran, respectively, in good yields. semanticscholar.org While this applies to the aromatic furan ring, it provides insight into the potential reactivity of the dihydrofuran system.
In a related heterocyclic system, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine in chloroform or with N-bromosuccinimide leads to the formation of di- and tribromo derivatives, often accompanied by oxidation to the corresponding quinoline (B57606) structure. researchgate.net However, conducting the reaction in acetic acid can preserve the tetrahydroquinoline ring, yielding the 6,8-dibromo derivative. researchgate.net N-substitution on the tetrahydroquinoline ring can lead to selective monobromination at the 6-position under various conditions. researchgate.net These findings suggest that the phenyl group in the 2-position of the dihydrofuran ring may influence the regioselectivity of halogenation on the dihydrofuran ring itself, although specific studies on 2-phenyl-2,5-dihydrofuran are limited.
Synthesis of Iminoderivatives and their Chemical Transformations
2-Imino-2,5-dihydrofurans are a valuable class of compounds with diverse biological activities and applications in organic synthesis. osi.lv A novel synthetic route to bis-iminodihydrofurans involves the reaction of iminodihydrofurans with 2-cyanoacetohydrazide (B512044) to form N-substituted iminodihydrofurans, which are then condensed with tertiary α-hydroxyketones. scielo.br This method provides a straightforward approach to novel polyheteroconjugated systems. scielo.br
The synthesis of N-substituted iminodihydrofurans can be achieved by reacting 2-imino-2,5-dihydrofuran with 2-cyanoacetohydrazide in glacial acetic acid at room temperature. scielo.br The resulting products can then be further reacted to create more complex structures.
A representative synthesis of N-substituted iminodihydrofurans is outlined below:
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| 2-Imino-2,5-dihydrofuran | 2-Cyanoacetohydrazide | Glacial Acetic Acid | 40-50 °C to RT, 2h | N-(2-cyanoacetamido)-2-imino-2,5-dihydrofuran |
These iminodihydrofuran derivatives can undergo further transformations, highlighting their utility as synthetic intermediates.
Formation of Ketone Functionalized Dihydrofurans
The introduction of a ketone functionality onto the 2,5-dihydrofuran (B41785) scaffold can be approached through various synthetic strategies. While direct oxidation of the 2-phenyl-2,5-dihydrofuran ring to a ketone is not a commonly reported transformation, related oxidative ring-opening reactions of furans can lead to dicarbonyl compounds. For instance, the oxidation of furans containing a β-ketoester group at the 2-position using Mn(III)/Co(II) catalysts under an oxygen atmosphere results in the formation of 1,4-dicarbonyl moieties via an endoperoxide intermediate. nih.gov
A more general approach to ketone-functionalized dihydrofurans involves the cyclization of acyclic precursors that already contain the ketone moiety. For example, the conversion of unsaturated ketones and aldehydes derived from the cycloisomerization of primary and secondary propargyl diynols can lead to various heterocyclic systems. organic-chemistry.org
Regioselective and Stereoselective Functionalization Approaches
The development of regioselective and stereoselective methods for the functionalization of 2,5-dihydrofurans is crucial for the synthesis of complex molecules with defined stereochemistry. The palladium-catalyzed Heck reaction of 2,3-dihydrofuran (B140613) with aryl iodides or diaryliodonium salts can afford 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans, respectively, with good yields and regioselectivity. organic-chemistry.org
Gold-catalyzed reactions have also emerged as powerful tools for the stereoselective synthesis of 2,5-disubstituted 2,5-dihydrofurans from chiral propargylic alcohols, providing good to excellent diastereoselectivities. organic-chemistry.org For achiral substrates, this methodology can lead to products with high enantiomeric excesses. organic-chemistry.org
The stereoselective synthesis of polysubstituted 2,5-dihydrofurans can be achieved through the reaction of 1,4-dilithio-1,3-diene derivatives with two equivalents of aldehydes. nih.gov This method offers perfect regio- and stereoselectivities, proceeding through a proposed hexa-2,4-diene-1,6-dialcoholate intermediate that undergoes cyclization and subsequent elimination. nih.gov
A summary of stereoselective reactions for the synthesis of substituted dihydrofurans is presented below:
| Reaction Type | Catalyst/Reagents | Substrates | Products | Stereoselectivity |
| Asymmetric Heck Reaction | Palladium/Chiral Ligand | 2,3-Dihydrofuran, Aryl Triflates | Chiral 2-Aryl-2,5-dihydrofurans | High ee |
| Gold-Catalyzed Cyclization | Gold/Chiral Ligand | Chiral Propargylic Alcohols | 2,5-Disubstituted 2,5-dihydrofurans | Good to Excellent de |
| Dilithio-diene Reaction | 1,4-Dilithio-1,3-dienes, Aldehydes | Aldehydes | Polysubstituted 2,5-dihydrofurans | Perfect Regio- and Stereoselectivity |
Ring-Opening Reactions and Subsequent Chemical Modifications
The cleavage of the dihydrofuran ring offers a pathway to acyclic compounds with diverse functionalities. Cobalt catalysts have been shown to promote highly enantioselective ring-opening reactions of 2,5-dihydrofurans using vinylidenes. nih.govnih.gov This reaction produces acyclic organozinc compounds that can be further functionalized by electrophiles. nih.govnih.gov The proposed mechanism involves a [2+2]-cycloaddition followed by a β-O elimination. nih.govnih.gov
Acid-catalyzed ring-opening of dihydrofurans is another important transformation. Lewis acids such as ytterbium, scandium, or lanthanum triflates can catalyze the acylative cleavage of tetrahydrofuran (B95107), a related saturated cyclic ether. Phenylated dihydrofurans have been noted to undergo acid-catalyzed rearrangements. acs.org The acid-catalyzed cleavage of aryl-ether linkages, in general, is a well-studied process that can lead to depolymerization in complex molecules. acs.org The mechanism of acid-catalyzed hydrolysis of cyclic ethers often involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack. masterorganicchemistry.com
The table below summarizes key aspects of ring-opening reactions of dihydrofuran and related systems:
| Reaction Type | Catalyst/Reagents | Substrate | Key Features |
| Cobalt-Catalyzed Asymmetric Ring-Opening | Cobalt catalyst, Vinylidene, ZnI₂ | 2,5-Dihydrofuran | Highly enantioselective, forms functionalizable organozinc products. nih.govnih.gov |
| Lewis Acid-Catalyzed Acylative Cleavage | Yb(OTf)₃, Sc(OTf)₃, or La(OTf)₃ | Tetrahydrofuran | Cleavage of the C-O bond with incorporation of an acyl group. |
| Acid-Catalyzed Rearrangement | Acid | Phenylated Dihydrofurans | Isomerization and rearrangement of the dihydrofuran scaffold. acs.org |
These ring-opening strategies provide access to a range of linear molecules from cyclic precursors, expanding the synthetic utility of the 2-phenyl-2,5-dihydrofuran scaffold.
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Advanced NMR techniques are crucial for the unambiguous structural determination of organic molecules, including the assignment of stereochemistry. For a chiral molecule like (r)-2-Phenyl-2,5-dihydrofuran, techniques such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and the analysis of coupling constants are instrumental. However, specific experimental data sets detailing these analyses for this compound are not available in published research.
Assignment of Stereochemistry via NMR Data (e.g., long-range coupling constants)
The stereochemistry of cyclic compounds can often be deduced from NMR coupling constants. For dihydrofurans, the magnitude of vicinal (³J) and long-range (⁴J or ⁵J) proton-proton coupling constants can provide insight into the dihedral angles between protons and thus the conformation and relative stereochemistry of the molecule. In principle, for this compound, the coupling constants between the proton at the chiral center (C2) and the adjacent methylene (C5) and vinylic protons (C3 and C4) would be key to understanding the preferred conformation of the dihydrofuran ring and the orientation of the phenyl substituent. A detailed analysis of these couplings, potentially supported by computational modeling, would be necessary to confirm the stereochemical assignment. Unfortunately, specific literature detailing these long-range coupling constants for this compound could not be located.
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise map of electron density and thus the positions of all atoms can be generated. For a chiral, enantiomerically pure compound like this compound, this technique would provide unambiguous proof of its absolute stereochemistry. The analysis would also reveal detailed information about bond lengths, bond angles, and the conformation of the dihydrofuran ring in the solid state.
A search of crystallographic databases and scientific literature did not yield a published crystal structure for this compound. Therefore, experimental data on its absolute configuration and solid-state conformation from this technique are not available to be presented.
Applications of Chiral 2 Phenyl 2,5 Dihydrofuran Derivatives in Organic Synthesis
Role as Chiral Building Blocks for Complex Molecules
The enantiomerically pure framework of (r)-2-Phenyl-2,5-dihydrofuran and its derivatives serves as an excellent chiral pool resource for the synthesis of complex molecular architectures. The stereocenter at the 2-position provides a foundation for transferring chirality to newly formed stereocenters in subsequent chemical transformations. This approach is fundamental in asymmetric synthesis, where the ultimate goal is the selective production of a single enantiomer of a target molecule.
The utility of these dihydrofurans as chiral building blocks is evident in their application in domino reactions, where a series of bond-forming events occur in a single pot. For instance, chiral copper catalysts have been employed in enantioselective domino reactions involving dihydrofuran precursors, leading to the formation of complex chiral products with high enantioselectivities. mdpi.com The predictable stereochemical outcome of reactions involving these building blocks is a significant advantage in the design of synthetic routes towards intricate molecules. nih.gov
Synthetic Intermediates for Highly Functionalized Compounds
This compound derivatives are not only chiral building blocks but also key synthetic intermediates that can be elaborated into more complex and highly functionalized molecules. The double bond within the dihydrofuran ring is amenable to a variety of chemical modifications, including epoxidation, dihydroxylation, and hydrogenation, which introduce new functional groups and stereocenters.
The furan (B31954) ring system itself is a precursor to a range of other functionalities. For example, oxidation of the furan ring can lead to the formation of butenolides, which are important structural motifs in many natural products. researchgate.net Furthermore, the phenyl group at the 2-position can be modified through aromatic substitution reactions, allowing for the introduction of additional functional groups that can be used to tune the electronic and steric properties of the molecule. The synthesis of functionalized tetrahydrofuran (B95107) derivatives often proceeds through intermediates derived from dihydrofurans, showcasing their importance in multi-step synthetic sequences. rsc.org
Precursors for Pharmacological Scaffolds
The 2-phenyl-2,5-dihydrofuran (B12893309) skeleton is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov Derivatives of this core structure have been investigated for a variety of pharmacological activities. The ability to synthesize a diverse library of chiral derivatives from a common precursor is a significant advantage in the drug discovery process.
The development of novel antimicrobial agents, for instance, has utilized scaffolds that can be conceptually linked to functionalized furan and dihydrofuran cores. acs.org The synthesis of 2,5-diaryl furans, which can be accessed from dihydrofuran precursors, has been a focus of research due to their potential as medicinal building blocks. nih.govacs.org The chiral nature of this compound allows for the synthesis of enantiomerically pure drug candidates, which is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Utility in Natural Product Synthesis
The 2,5-dihydrofuran (B41785) motif is a common structural element in a variety of natural products, many of which exhibit interesting biological activities. nih.gov Consequently, the development of synthetic strategies to access chiral 2,5-dihydrofurans is of significant interest for the total synthesis of these natural products. researchgate.netnih.gov
One notable example is the enantioselective total synthesis of dihydrorosefuran, a monoterpene with a unique 2,5-dihydrofuran structure. nih.gov The synthesis of this natural product highlights the importance of methodologies that can generate the chiral dihydrofuran ring with high stereocontrol. The versatility of chiral 2-phenyl-2,5-dihydrofuran derivatives as starting materials allows for their incorporation into complex natural product targets through a series of well-established chemical transformations.
Substrates in Advanced Organic Reactions (e.g., Hydroformylation)
This compound and its analogs are valuable substrates in a range of advanced organic reactions that allow for the efficient and selective introduction of new functional groups. One of the most significant of these is hydroformylation, a rhodium-catalyzed reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond.
The asymmetric hydroformylation of 2,5-dihydrofuran has been studied extensively, with the goal of achieving high regio- and enantioselectivity. rsc.orgresearchgate.netresearchgate.net The use of chiral ligands on the rhodium catalyst allows for the preferential formation of one enantiomer of the resulting tetrahydrofuran-3-carbaldehyde. This reaction is a powerful tool for the synthesis of chiral aldehydes, which are themselves versatile intermediates in organic synthesis. The table below summarizes some key findings in the hydroformylation of 2,5-dihydrofuran.
| Catalyst System | Ligand Type | Regioselectivity (branched/linear) | Enantioselectivity (% ee) | Reference |
| Rhodium complexes | Diphosphines | High for branched | Up to 91% | researchgate.net |
| Rhodium complexes | Hybrid phosphine-phosphonite | High for branched | >91% | rsc.org |
| Rhodium/[Rh2{µ-S(CH2)3NMe2}2(cod)2] | Tris(o-t-butylphenyl) phosphite | Good | Not specified | researchgate.net |
Intermediacy in Molecular Rearrangements and Cleavage Reactions
The 2-phenyl-2,5-dihydrofuran ring system can participate in a variety of molecular rearrangements and cleavage reactions, further expanding its synthetic utility. Under photochemical or acid-catalyzed conditions, phenylated dihydrofurans can undergo complex rearrangements. acs.org These reactions can lead to the formation of novel carbocyclic and heterocyclic frameworks.
Ring-opening reactions of dihydrofurans provide a route to acyclic compounds with stereocenters defined by the original chiral dihydrofuran. For example, cobalt-catalyzed ring-opening reactions of 2,5-dihydrofurans have been developed to produce acyclic organozinc compounds in a highly enantioselective manner. nih.gov These reactions proceed through a β-O elimination pathway, which is favored over competing β-H elimination. Furan ring opening reactions, in general, are crucial in organic synthesis for creating diverse and complex molecular structures. rsc.org Additionally, the epoxidation of 2,5-dimethylfuran (B142691) can lead to a ring-opening rearrangement to produce hex-3-ene-2,5-dione, showcasing another pathway for the transformation of the furan core. researchgate.net
Theoretical and Computational Studies of R 2 Phenyl 2,5 Dihydrofuran Systems
Density Functional Theory (DFT) Calculations for Mechanistic Understanding
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, making it highly suitable for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, DFT can map out the potential energy surface of a reaction, providing crucial insights into its feasibility and selectivity.
In the context of reactions involving (R)-2-Phenyl-2,5-dihydrofuran, DFT calculations can be employed to understand various transformations, such as asymmetric additions to the double bond or ring-opening reactions. For instance, in a catalytic asymmetric reaction, DFT can be used to model the interaction of the dihydrofuran substrate with a chiral catalyst. These calculations can identify the most likely reaction pathway by comparing the activation energies of different possible transition states.
A hypothetical DFT study on the hydroboration of this compound could involve calculating the energies of the four possible transition states leading to the different diastereomeric products. The results of such a study could be summarized in a table, illustrating how DFT can pinpoint the most favorable reaction pathway.
| Transition State | Diastereomer Formed | Relative Energy (kcal/mol) | Key Interatomic Distances (Å) |
|---|---|---|---|
| TS-1 (Re, Re) | (2R, 3R, 5R)-Product | 0.0 | B-C3: 2.15, H-C2: 1.85 |
| TS-2 (Re, Si) | (2R, 3S, 5R)-Product | +2.5 | B-C3: 2.18, H-C2: 1.90 |
| TS-3 (Si, Re) | (2R, 3R, 5S)-Product | +4.1 | B-C2: 2.20, H-C3: 1.88 |
| TS-4 (Si, Si) | (2R, 3S, 5S)-Product | +5.8 | B-C2: 2.25, H-C3: 1.92 |
Furthermore, DFT studies can reveal the nature of intermediates, such as metallacycles in transition metal-catalyzed reactions. For example, in a cobalt-catalyzed ring-opening of a 2,5-dihydrofuran (B41785), DFT calculations showed that a [2+2]-cycloaddition mechanism has a low energy barrier, while a β-O elimination pathway was found to be prohibitively high. nih.gov This kind of detailed mechanistic information is invaluable for optimizing reaction conditions and developing new catalytic systems.
Stereochemical Predictions and Conformational Analysis through Computational Modeling
Computational modeling is a powerful tool for predicting the stereochemical outcome of reactions and for analyzing the conformational preferences of molecules like this compound. The spatial arrangement of the phenyl group and the conformation of the dihydrofuran ring can significantly influence the molecule's reactivity and how it interacts with other chiral molecules.
Conformational analysis, often performed using molecular mechanics (MM) or higher-level quantum mechanical methods, can identify the most stable conformers of this compound. nih.gov The dihydrofuran ring is not planar and can exist in various envelope or twisted conformations. Computational methods can determine the relative energies of these conformers and the energy barriers for their interconversion.
For this compound, the orientation of the phenyl group relative to the dihydrofuran ring is a key conformational feature. The two main families of conformers would be those where the phenyl group is in a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers can be calculated, providing insight into the molecule's ground-state geometry.
| Conformer | Dihedral Angle (C5-C2-C(Ph)-C(Ph)) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Pseudo-equatorial Phenyl | ~175° | 0.0 | 85 |
| Pseudo-axial Phenyl | ~85° | +1.2 | 15 |
Understanding the conformational landscape is crucial for predicting stereoselectivity. In a reaction with a chiral reagent, the different conformers of this compound will present different faces to the incoming reagent, leading to different transition state energies and, consequently, a preference for one stereoisomeric product over another. By modeling the transition states arising from the most stable conformers, computational chemistry can provide accurate predictions of diastereoselectivity.
In Silico Design of Catalyst-Substrate Interactions for Asymmetric Induction
A significant application of computational chemistry is the in silico design of catalysts for asymmetric reactions. By modeling the interactions between a catalyst and a substrate at the transition state, researchers can understand the origins of enantioselectivity and rationally design more effective catalysts.
For the synthesis of chiral molecules like this compound, or for its use in subsequent asymmetric transformations, the design of a suitable chiral catalyst is paramount. Computational modeling can be used to build and evaluate models of catalyst-substrate complexes. These models can highlight key non-covalent interactions, such as hydrogen bonds, steric repulsion, or π-π stacking, that are responsible for differentiating between the diastereomeric transition states. acs.org
For example, in a hypothetical asymmetric epoxidation of the double bond in a precursor to this compound, one could computationally screen a library of chiral ligands for a metal catalyst. The binding energies of the substrate to different catalyst-ligand complexes and the activation energies for the formation of the two possible enantiomeric epoxides can be calculated.
| Chiral Ligand | Calculated ΔΔG‡ (kcal/mol) | Predicted e.e. (%) | Key Catalyst-Substrate Interaction |
|---|---|---|---|
| Ligand A (e.g., a BINOL derivative) | 1.5 | 88 | π-π stacking between ligand and phenyl group |
| Ligand B (e.g., a BOX derivative) | 2.1 | 96 | Steric repulsion directing substrate approach |
| Ligand C (e.g., a Salen derivative) | 0.8 | 60 | Weaker steric and electronic differentiation |
This in silico screening process allows for the rapid identification of promising catalyst candidates, thereby reducing the experimental effort required for catalyst development. By providing a detailed picture of the catalyst-substrate interactions, computational modeling accelerates the discovery and optimization of highly selective asymmetric transformations.
Future Research Directions and Challenges in R 2 Phenyl 2,5 Dihydrofuran Chemistry
Development of Novel and Highly Efficient Asymmetric Catalytic Systems
The synthesis of enantiomerically pure (R)-2-Phenyl-2,5-dihydrofuran hinges on the efficacy of asymmetric catalysis. While significant progress has been made, the quest for more robust, efficient, and selective catalysts continues to be a primary research focus.
Future efforts will likely concentrate on several key areas:
Earth-Abundant Metal Catalysts: There is a growing trend to move away from expensive and toxic heavy metals like palladium and ruthenium. Research into catalysts based on earth-abundant and benign metals such as iron, copper, and cobalt is gaining momentum. For instance, iron catalysts have been shown to be effective in the chemoselective intramolecular hydroalkoxylation of α-allenic alcohols to yield 2,3-dihydrofurans under mild conditions. organic-chemistry.org Similarly, cobalt catalysts have been utilized for highly enantioselective ring-opening reactions of 2,5-dihydrofurans. nih.gov
Novel Chiral Ligands: The design and synthesis of new chiral ligands are critical for improving enantioselectivity. Planar-chiral bipyridine ligands for copper-catalyzed [4+1] cycloadditions and chiral P,P=O ligands for palladium-catalyzed cross-coupling reactions are examples of recent developments. organic-chemistry.orgresearchgate.net The development of ligands that are easily synthesized, stable, and recyclable is a significant challenge.
Biocatalysis: The use of enzymes (biocatalysis) offers a highly sustainable and selective alternative to traditional metal catalysis. mdpi.comresearchgate.net Harnessing enzymes for the asymmetric synthesis or resolution of dihydrofurans could provide high enantiomeric excess under mild, environmentally friendly conditions. mdpi.com Research in this area will focus on enzyme discovery, protein engineering to tailor selectivity, and optimizing reaction conditions for industrial scalability.
| Catalyst Type | Metal/Enzyme | Reaction Type | Potential Advantages |
| Metal-based | Iron, Copper, Cobalt | Cycloaddition, Hydroalkoxylation, Ring-Opening | Lower cost, reduced toxicity organic-chemistry.orgnih.gov |
| Chiral Ligands | Palladium with P,P=O ligands | Asymmetric Cross-Coupling | High enantioselectivity researchgate.net |
| Biocatalysts | Hydrolases, Oxidoreductases | Asymmetric Synthesis, Kinetic Resolution | High selectivity, mild conditions, sustainability mdpi.comresearchgate.net |
Exploration of Unprecedented Reaction Pathways for Functionalization
Beyond the synthesis of the dihydrofuran core, exploring novel ways to functionalize the this compound scaffold is crucial for creating diverse molecular architectures. Current methods often rely on established reactions like Heck couplings and cycloadditions. organic-chemistry.org Future research aims to uncover unprecedented reactivity to access new chemical space.
Key research directions include:
Catalytic Ring-Opening Reactions: While often seen as a synthetic challenge, controlled ring-opening of the dihydrofuran ring can lead to valuable acyclic chiral products. Cobalt-catalyzed enantioselective ring-opening of 2,5-dihydrofurans using vinylidenes generates acyclic organozinc compounds that can be further functionalized. nih.gov This strategy transforms a relatively simple heterocycle into a complex linear structure with multiple stereocenters.
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical approach that avoids the need for pre-functionalized substrates. Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the dihydrofuran ring or the phenyl substituent would represent a significant breakthrough.
Cascade Reactions: Designing cascade or domino reactions that form multiple bonds in a single operation can dramatically increase synthetic efficiency. mdpi.com For instance, a palladium-catalyzed asymmetric allylic substitution cascade has been used to create chiral 2,3-dihydrofurans. organic-chemistry.org Applying this concept to this compound could enable the rapid assembly of complex polycyclic systems.
| Reaction Type | Description | Potential Products |
| Catalytic Ring-Opening | Enantioselective opening of the dihydrofuran ring to form acyclic structures. nih.gov | Chiral homoallylic alcohols, skipped dienes. nih.gov |
| C-H Functionalization | Direct conversion of C-H bonds into new functional groups (e.g., C-C, C-N, C-O). | Highly substituted dihydrofuran derivatives. |
| Cascade Reactions | Multi-step transformations in a one-pot process to build molecular complexity. organic-chemistry.orgmdpi.com | Polycyclic and spirocyclic systems containing the dihydrofuran motif. mdpi.com |
Advancements in Sustainable and Green Chemistry Approaches for Dihydrofuran Synthesis
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. mdpi.comjddhs.com The synthesis of this compound and its derivatives is an area where sustainable practices can be significantly improved.
Future research will focus on:
Green Solvents and Solvent-Free Reactions: Traditional syntheses often use volatile and hazardous organic solvents. researchgate.net A major goal is to replace these with greener alternatives like water, ethanol, or glycerol, or to develop solvent-free reaction conditions. mdpi.com
Energy Efficiency: Innovative techniques such as microwave-assisted synthesis and continuous flow processing can reduce reaction times, improve energy efficiency, and enhance safety and scalability compared to traditional batch processes. jddhs.comjddhs.comacs.org
Renewable Feedstocks: A long-term goal is to develop synthetic routes that start from renewable bio-based raw materials instead of petroleum feedstocks. researchgate.net Furan (B31954) derivatives, for example, can be sourced from biomass, providing a potential green starting point for dihydrofuran synthesis. researchgate.netmdpi.com
Atom Economy: Designing reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. researchgate.net Catalytic cascade reactions are particularly effective in this regard.
| Green Chemistry Approach | Implementation in Dihydrofuran Synthesis | Key Benefits |
| Alternative Solvents | Using water, ethanol, or developing solvent-free conditions. mdpi.com | Reduced environmental impact, improved safety. mdpi.com |
| Energy-Efficient Techniques | Employing microwave-assisted synthesis or continuous flow reactors. jddhs.com | Faster reactions, lower energy consumption, enhanced scalability. jddhs.comacs.org |
| Renewable Feedstocks | Synthesizing furan precursors from biomass-derived materials. researchgate.netmdpi.com | Reduced reliance on fossil fuels, improved sustainability. researchgate.net |
| Catalyst Recycling | Developing heterogeneous or recyclable homogeneous catalysts. jddhs.com | Waste reduction, lower production costs. jddhs.com |
Computational Design and Prediction of Novel Chiral Dihydrofuran Analogues
Computational chemistry and in silico drug design are indispensable tools for accelerating the discovery and development of new molecules. nih.govrjpbr.com These methods can be powerfully applied to the design of novel chiral dihydrofuran analogues with specific, desirable properties.
Future applications in this area include:
Structure-Based Design: Using the three-dimensional structures of target proteins (e.g., enzymes, receptors), computational docking programs can predict how novel dihydrofuran analogues will bind. nih.gov This allows for the rational design of molecules with potentially higher potency and selectivity.
Pharmacophore Modeling and Virtual Screening: Large virtual libraries of dihydrofuran derivatives can be screened computationally to identify compounds that are most likely to be active against a biological target. researchgate.net This significantly reduces the time and cost associated with synthesizing and testing large numbers of compounds.
Machine Learning and AI: Advanced machine learning algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new dihydrofuran analogues. researchgate.net This predictive power can guide synthetic efforts toward the most promising candidates.
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into reaction mechanisms, such as the cobalt-catalyzed ring-opening of dihydrofurans, helping to rationalize observed stereochemical outcomes and guide the design of more effective catalysts. nih.gov
| Computational Method | Application for Dihydrofuran Analogues | Outcome |
| Molecular Docking | Predicting the binding mode and affinity of analogues to a biological target. nih.gov | Prioritization of compounds for synthesis; structure-activity relationship insights. |
| Virtual Screening | Searching large compound databases for potential hits based on structural similarity or pharmacophores. researchgate.net | Identification of novel active scaffolds. |
| Machine Learning | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. rjpbr.comresearchgate.net | Design of drug-like molecules with improved safety profiles. |
| Quantum Mechanics (DFT) | Elucidating reaction mechanisms and transition states. nih.gov | Rational design of new catalysts and prediction of reaction outcomes. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for enantioselective synthesis of (R)-2-Phenyl-2,5-dihydrofuran?
- Methodological Answer : Enantioselective synthesis often employs chiral catalysts or auxiliaries. For example, asymmetric cyclization of γ,δ-epoxy ketones using organocatalysts (e.g., proline derivatives) can yield dihydrofuran derivatives with high enantiomeric excess (ee). Key parameters include solvent polarity (e.g., THF vs. DCM), temperature (-20°C to 25°C), and catalyst loading (5–10 mol%) . Post-synthesis, chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) should verify ee ≥ 98% .
Q. Which spectroscopic techniques are optimal for confirming the stereochemistry of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR, X-ray crystallography, and electronic circular dichroism (ECD) is critical. For NMR, coupling constants (e.g., J₃,₄ in dihydrofuran) and NOE correlations distinguish stereoisomers. X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in hexasubstituted dihydrofuran analogs . ECD compares experimental spectra with DFT-simulated data to validate R-configuration .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For instance, electron-donating substituents on the dienophile may favor endo vs. exo pathways. Compare computed activation energies (ΔΔG‡) with experimental yields. If discrepancies arise, re-evaluate solvent effects (implicit vs. explicit solvation models) or non-covalent interactions (NCI analysis) .
Q. What strategies address discrepancies in catalytic efficiency across studies of this compound synthesis?
- Methodological Answer : Systematically vary reaction parameters (e.g., catalyst structure, solvent, temperature) using Design of Experiments (DoE). For example, a Plackett-Burman design can identify critical factors (e.g., catalyst loading > solvent polarity). Cross-validate results with kinetic studies (e.g., Eyring plots) to isolate rate-limiting steps. Conflicting data may stem from unaccounted moisture sensitivity or trace impurities in substrates .
Q. How can researchers optimize reaction conditions for ring-opening functionalization of this compound?
- Methodological Answer : Test nucleophiles (e.g., Grignard reagents, amines) under inert atmospheres to prevent side reactions. Monitor regioselectivity via in-situ IR or LC-MS. For acid-catalyzed ring-opening, use Bronsted acids (e.g., p-TsOH) in aprotic solvents (e.g., toluene) to stabilize carbocation intermediates. Compare product ratios with DFT-predicted carbocation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
